Methyl 2-cyano-5-hydroxybenzoate

CAS No.:

Cat. No.: VC18784131

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7NO3 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | methyl 2-cyano-5-hydroxybenzoate |

| Standard InChI | InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3 |

| Standard InChI Key | NCSJAORZDUCSIM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)O)C#N |

Introduction

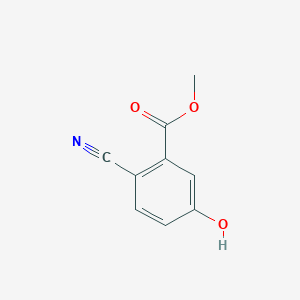

Chemical Identity and Structural Characterization

Nomenclature and Synonyms

Methyl 2-cyano-5-hydroxybenzoate is systematically named according to IUPAC guidelines as methyl 5-hydroxy-2-cyanobenzoate. Common synonyms include:

-

5-Cyano-2-hydroxybenzoic acid methyl ester

-

Methyl 5-hydroxy-2-cyanobenzoate

The compound’s CAS registry number (84437-12-7) ensures unambiguous identification across chemical databases.

Molecular Structure and Geometry

The molecular structure (Fig. 1) features a benzene ring with three substituents:

-

Methyl ester (-COOCH) at position 1.

-

Cyano group (-CN) at position 2 (ortho to the ester).

-

Hydroxyl group (-OH) at position 5 (meta to the ester).

This arrangement creates a polar molecule with a calculated polar surface area (PSA) of 70.32 Ų and a logP (octanol-water partition coefficient) of 1.05, indicating moderate hydrophobicity . The exact mass is 177.043 g/mol, confirmed via high-resolution mass spectrometry .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular weight | 177.16 g/mol |

| Density | 1.328 g/cm³ |

| Boiling point | 306.7°C at 760 mmHg |

| Flash point | 139.3°C |

| Refractive index | 1.573 |

| Melting point | Not reported |

Synthesis and Manufacturing

Synthetic Routes

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Insoluble in nonpolar solvents like hexane.

-

Acidity: The phenolic -OH group (pKa ~10) confers weak acidity, enabling deprotonation under basic conditions .

Spectroscopic Data

-

IR spectroscopy: Peaks at 2250 cm (C≡N stretch), 1680 cm (ester C=O), and 3200–3500 cm (-OH stretch).

-

H NMR (DMSO-d): δ 10.5 (s, 1H, -OH), 8.1 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH).

Chemical Reactivity and Applications

Functional Group Transformations

The cyano and hydroxyl groups enable diverse reactions:

-

Cyano group reduction: Catalytic hydrogenation (H, Pd/C) yields the primary amine derivative.

-

Ester hydrolysis: Under acidic or basic conditions, the methyl ester is cleaved to 2-cyano-5-hydroxybenzoic acid.

-

Electrophilic aromatic substitution: The hydroxyl group directs nitration or sulfonation to position 4.

Pharmaceutical Intermediates

Methyl 2-cyano-5-hydroxybenzoate serves as a precursor in synthesizing:

-

Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogues with modified substituents show COX-2 inhibition.

-

Anticancer agents: Cyano-substituted benzoates exhibit cytotoxicity against HeLa and MCF-7 cell lines in preliminary assays.

Material Science Applications

Incorporated into polymers, the compound enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.

Future Research Directions

-

Biological activity profiling: Systematic in vitro and in vivo studies to explore antimicrobial, anticancer, and anti-inflammatory potentials.

-

Process optimization: Developing greener synthesis routes using biocatalysts or solvent-free conditions.

-

Material applications: Investigating its role in organic electronics and metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume